Imipenem
Overview
Description
Imipenem is a semi-synthetic derivative of thienamycin, a compound produced by the bacterium Streptomyces cattleya . It is an antibiotic with excellent activity against a broad range of gram-positive and gram-negative aerobic and anaerobic bacteria . It exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) .
Synthesis Analysis
Imipenem is a stable crystalline derivative of thienamycin . It has been conjugated with silver nanoparticles for enhancement of its antibacterial activity against multidrug-resistant isolates . The synthesis of these conjugates has been confirmed using UV-vis spectroscopy, X-ray diffraction (XRD), transmission electron microscopy (TEM), and Fourier-transform infrared (FTIR) .Molecular Structure Analysis
Imipenem has a molecular formula of C12H17N3O4S . Its average mass is 299.346 Da and its monoisotopic mass is 299.093964 Da .Chemical Reactions Analysis
Imipenem is known to cause rapid bacterial cell death by covalently binding to penicillin-binding proteins (PBPs) involved in the biosynthesis of mucopeptides in bacterial cell walls . This leads to inhibition of cellular growth and division and the loss of cell wall integrity, eventually causing cell wall lysis .Physical And Chemical Properties Analysis
Imipenem is a crystalline compound . It has a molecular weight of 299.35 . It is stable to many beta-lactamases and shows a long half-life because of binding to plasma proteins .Scientific Research Applications
-
Respiratory Infections
- Imipenem is used to treat various respiratory infections . It is effective against both aerobic and anaerobic bacteria, making it a versatile choice for treating these types of infections .
- The drug is typically administered intravenously, allowing it to quickly reach the respiratory system and begin combating the infection .
- The outcomes of this application are generally positive, with patients often experiencing a reduction in symptoms and an overall improvement in their condition .
-
Skin Infections
- Imipenem is also used to treat skin infections . Its broad-spectrum activity makes it effective against a variety of bacteria that can cause skin infections .
- The drug is administered intravenously, allowing it to reach the site of the infection quickly .
- Patients typically experience a reduction in symptoms and an improvement in the condition of their skin following treatment .
-
Bone and Joint Infections
- Bone and joint infections can also be treated with Imipenem . These infections can be caused by a variety of bacteria, many of which are susceptible to Imipenem .
- As with other applications, Imipenem is typically administered intravenously .
- Treatment outcomes are generally positive, with patients often experiencing a reduction in symptoms and an improvement in their condition .
-
Gynecologic Infections
- Imipenem is effective in treating gynecologic infections . Its broad-spectrum activity allows it to combat a variety of bacteria that can cause these types of infections .
- The drug is administered intravenously, allowing it to quickly reach the site of the infection .
- Patients typically experience a reduction in symptoms and an improvement in their condition following treatment .
-
Urinary Tract Infections
- Imipenem is used to treat complicated urinary tract infections . It is effective against both gram-negative and gram-positive bacteria, making it a versatile choice for treating these types of infections .
- The drug is typically administered intravenously, allowing it to quickly reach the urinary tract and begin combating the infection .
- The outcomes of this application are generally positive, with patients often experiencing a reduction in symptoms and an overall improvement in their condition .
-
Intra-abdominal Infections
- Imipenem is used to treat complicated intra-abdominal infections . Its broad-spectrum activity makes it effective against a variety of bacteria that can cause these types of infections .
- The drug is administered intravenously, allowing it to quickly reach the abdominal cavity and begin combating the infection .
- Patients typically experience a reduction in symptoms and an improvement in their condition following treatment .
-
Septicemia
- Imipenem is used to treat septicemia, a serious bloodstream infection .
- It is administered intravenously, allowing it to quickly reach the bloodstream and combat the infection .
- The outcomes of this application are generally positive, with patients often experiencing a reduction in symptoms and an overall improvement in their condition .
-
Endocarditis
- Imipenem is used to treat endocarditis, an infection of the inner lining of the heart chambers and valves .
- The drug is administered intravenously, allowing it to quickly reach the heart and begin combating the infection .
- Patients typically experience a reduction in symptoms and an improvement in their condition following treatment .
-
Mixed Infections
- Imipenem is commonly used in clinical practice for mixed infections caused by multiple pathogens, as well as aerobic and anaerobic bacteria .
- It is also used for early empirical treatment of critically ill patients before the pathogenic organism has been identified .
- The outcomes of this application are generally positive, with patients often experiencing a reduction in symptoms and an overall improvement in their condition .
-
Infections Resistant to Other Antibiotics
- Imipenem plays a key role in the treatment of infections not readily treated with other antibiotics .
- It is highly resistant to the β-lactamase enzymes produced by many multiple drug-resistant Gram-negative bacteria .
- The outcomes of this application are generally positive, with patients often experiencing a reduction in symptoms and an overall improvement in their condition .
-
Infections in the Abdomen, Gynecology, Urinary Tract, Lower Respiratory Tract, Skin, Bones, Joints and Soft Tissues
Safety And Hazards
Future Directions
Imipenem continues to play an important role in the empirical and targeted treatment of severe and difficult-to-treat infections . Future research is warranted to determine the optimal role of Imipenem, alone and in combination, for the treatment of patients with highly resistant Gram-negative infections .
properties
IUPAC Name |
(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64221-86-9 (Parent), 64221-86-9 (anhydrous) | |
Record name | Imipenem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023143 | |
Record name | Imipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imipenem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.76e-01 g/L | |
Record name | Imipenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01598 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imipenem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death. | |
Record name | Imipenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01598 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Imipenem | |
CAS RN |
64221-86-9, 74431-23-5 | |
Record name | Imipenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imipenem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01598 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | imipenem | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imipenem | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPENEM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imipenem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.